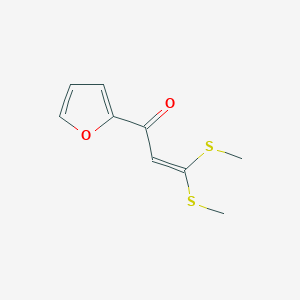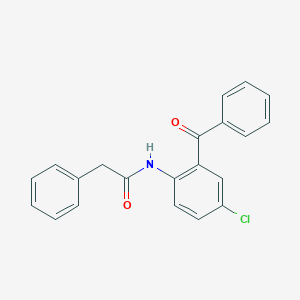
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide, commonly known as BCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-arylacetamide derivatives and has been synthesized using various methods. BCPA has been found to have various biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo studies.
Mécanisme D'action
The mechanism of action of BCPA involves the inhibition of the activity of enzymes, leading to a decrease in the production of various neurotransmitters and other signaling molecules. BCPA has been found to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
BCPA has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. BCPA has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has been shown to reduce the levels of prostaglandins and leukotrienes, leading to a decrease in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
BCPA has various advantages for lab experiments, including its ability to inhibit the activity of enzymes, making it a valuable tool for the study of enzyme kinetics and mechanisms. BCPA has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, BCPA has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are various future directions for the use of BCPA in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain, based on the structure and properties of BCPA. Another direction is the study of the mechanism of action of BCPA and its interaction with enzymes in more detail, using advanced techniques such as X-ray crystallography and molecular dynamics simulations. Additionally, BCPA can be used in the development of new diagnostic tools for the detection of enzyme activity in various diseases.
Méthodes De Synthèse
BCPA can be synthesized using various methods, including the reaction of 2-phenylacetic acid with benzoyl chloride and 4-chloroaniline. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with benzoyl chloride and 4-chloroaniline. The yield of BCPA using these methods ranges from 60-80%.
Applications De Recherche Scientifique
BCPA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. BCPA has been used in the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain.
Propriétés
Numéro CAS |
76303-78-1 |
|---|---|
Nom du produit |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
Formule moléculaire |
C21H16ClNO2 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClNO2/c22-17-11-12-19(23-20(24)13-15-7-3-1-4-8-15)18(14-17)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24) |
Clé InChI |
FHXJIBCBTAHGDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
76303-78-1 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



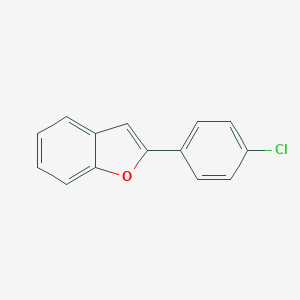

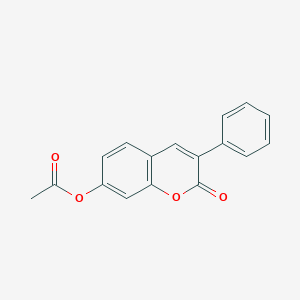
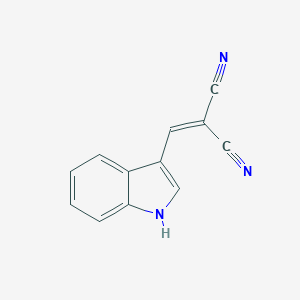
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

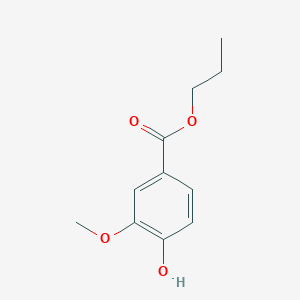
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
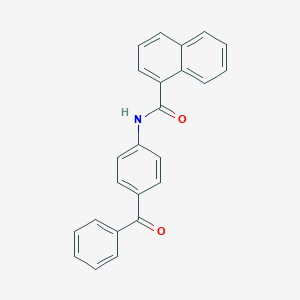
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
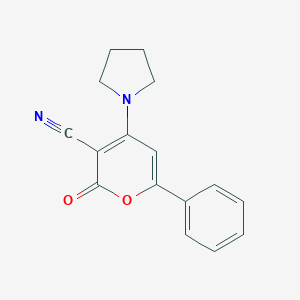
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
